

Application Notes and Protocols: Pseudocin 196 in Food Preservation

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Compound of Interest		
Compound Name:	Antibacterial agent 196	
Cat. No.:	B12369320	Get Quote

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Introduction

Pseudocin 196 is a novel lantibiotic bacteriocin produced by the bacterium Bifidobacterium pseudocatenulatum MM0196, a strain isolated from the feces of a healthy pregnant woman.[1] [2][3][4] As a member of the Class I bacteriocins, Pseudocin 196 is a ribosomally synthesized and post-translationally modified peptide containing characteristic lanthionine rings, similar to the well-known bacteriocin lacticin 481.[1][2][5] Its antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant pathogens, suggests its potential as a natural food preservative.[1][2][6][5] Bacteriocins, in general, are gaining significant attention in the food industry as they can help reduce the reliance on chemical preservatives to meet consumer demand for more natural and minimally processed foods.[7][8][9]

These application notes provide a comprehensive overview of the known characteristics of Pseudocin 196 and offer a framework for its potential application in food preservation. The included protocols are designed to guide researchers in evaluating its efficacy and stability in various food systems.

Physicochemical and Antimicrobial Properties of Pseudocin 196



Property	Description	Reference
Producing Organism	Bifidobacterium pseudocatenulatum MM0196	[1][2][6]
Class	Lantibiotic (Class I Bacteriocin)	[1][2][5]
Molecular Mass	2679 Da	[1][2][3][5]
Antimicrobial Spectrum	Active against a broad range of Gram-positive bacteria, including Clostridium spp. and Streptococcus spp.[1][2][6][5] The most sensitive strain identified is Lactococcus cremoris HP.[1]	[1]
Biochemical Property	Protease-sensitive	[1][2][3]

Experimental Protocols

The following protocols are foundational for assessing the applicability of Pseudocin 196 as a food biopreservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of purified Pseudocin 196 against relevant foodborne pathogens using the broth microdilution method.

Materials:

- Purified Pseudocin 196 of known concentration
- Target foodborne pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus)
- Appropriate broth media (e.g., Brain Heart Infusion (BHI), Tryptic Soy Broth (TSB))



- Sterile 96-well microtiter plates
- Spectrophotometer (600 nm)
- Incubator

Procedure:

- Prepare Inoculum: Culture the target pathogen overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
- Serial Dilutions: Prepare two-fold serial dilutions of Pseudocin 196 in the broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
- Inoculation: Add the prepared inoculum to each well containing the Pseudocin 196 dilutions.
- Controls: Include a positive control (pathogen without Pseudocin 196) and a negative control (broth only) for each plate.
- Incubation: Incubate the plates at the optimal temperature for the target pathogen for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of Pseudocin 196 that completely
 inhibits the visible growth of the microorganism, as detected by the naked eye or by
 measuring the optical density at 600 nm.

Protocol 2: Time-Kill Assay in a Food Matrix Model

This protocol is designed to evaluate the bactericidal or bacteriostatic effect of Pseudocin 196 over time in a liquid food model (e.g., milk, fruit juice).

Materials:

- Purified Pseudocin 196
- Target foodborne pathogen



- Liquid food matrix (sterilized)
- Sterile flasks or tubes
- Incubator shaker
- Apparatus for plate counting (agar plates, spreader, etc.)

Procedure:

- Inoculum Preparation: Prepare an overnight culture of the target pathogen. Wash and resuspend the cells in the sterile liquid food matrix to a final concentration of approximately 106 CFU/mL.
- Treatment: Add Pseudocin 196 to the inoculated food matrix at concentrations of 1x, 2x, and 4x the predetermined MIC. A control sample with no Pseudocin 196 should also be prepared.
- Incubation and Sampling: Incubate all samples at a relevant storage temperature (e.g., 4°C for refrigerated foods). At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each sample.
- Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).
- Data Analysis: Plot the log CFU/mL against time for each concentration of Pseudocin 196 and the control. A bactericidal effect is generally defined as a ≥ 3-log reduction in the viable count compared to the initial inoculum.

Protocol 3: Challenge Study in a Solid Food Model

This protocol assesses the effectiveness of Pseudocin 196 in inhibiting the growth of foodborne pathogens on the surface of a solid food product (e.g., cheese, processed meat).

Materials:

- Purified Pseudocin 196 solution
- Solid food product (e.g., slices of cheese or cooked ham)



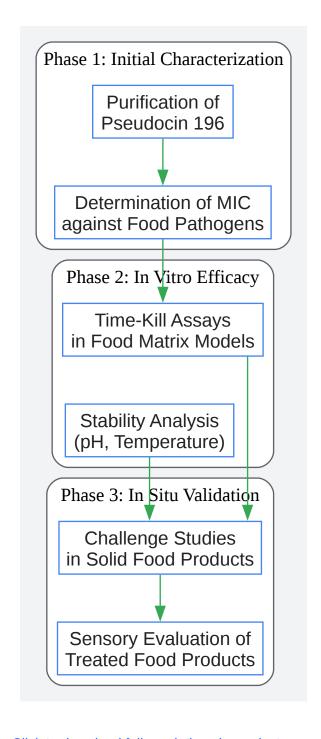
- Target foodborne pathogen
- Sterile packaging material
- Stomacher or blender
- Apparatus for plate counting

Procedure:

- Sample Preparation: Cut the food product into uniform pieces.
- Inoculation: Inoculate the surface of each food piece with a known concentration of the target pathogen (e.g., 103 104 CFU/g). Allow the inoculum to attach for a short period.
- Treatment: Apply the Pseudocin 196 solution to the surface of the inoculated food samples. A
 control group should be treated with a sterile solution without Pseudocin 196.
- Packaging and Storage: Package the samples and store them under conditions that simulate their intended storage (e.g., refrigeration at 4°C).
- Microbiological Analysis: At regular intervals (e.g., day 0, 3, 7, 14), take samples, homogenize them in a sterile diluent using a stomacher, and perform viable plate counts to determine the pathogen population.
- Evaluation: Compare the growth of the pathogen in the treated samples to the control samples over the storage period.

Visualizations

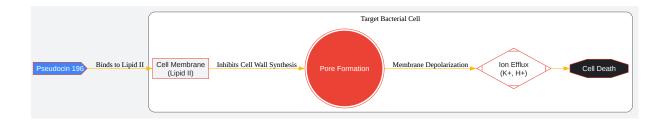




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Caption: Workflow for evaluating Pseudocin 196 for food preservation.

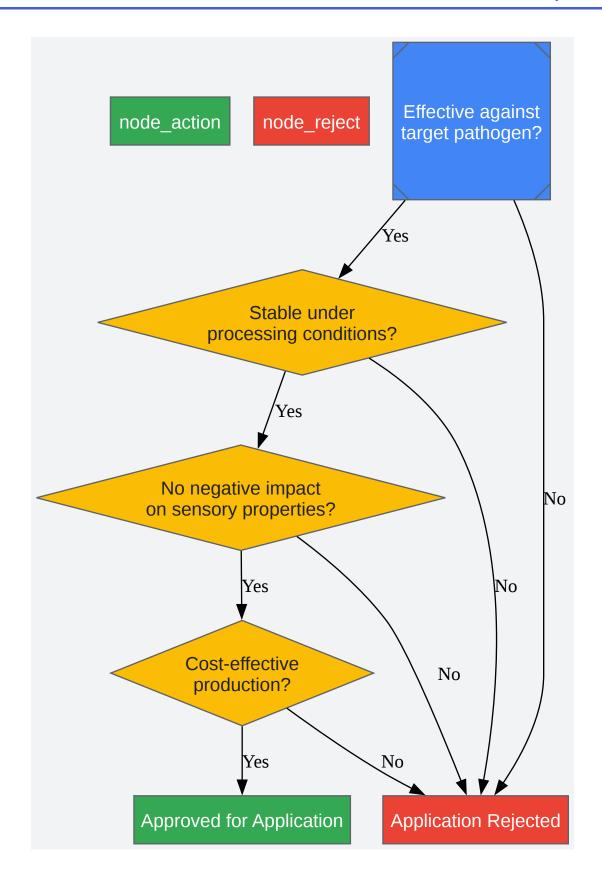




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Caption: Hypothetical mechanism of action for Pseudocin 196.





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Caption: Decision logic for food application of a new bacteriocin.



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